2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one
CAS No.: 33513-36-9
Cat. No.: VC4098050
Molecular Formula: C17H14O5
Molecular Weight: 298.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33513-36-9 |
|---|---|
| Molecular Formula | C17H14O5 |
| Molecular Weight | 298.29 g/mol |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-7-hydroxychromen-4-one |
| Standard InChI | InChI=1S/C17H14O5/c1-20-14-6-3-10(7-17(14)21-2)15-9-13(19)12-5-4-11(18)8-16(12)22-15/h3-9,18H,1-2H3 |
| Standard InChI Key | MEDOAKSPIIOKFU-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)OC |
Introduction
Structural Features and Classification
Molecular Structure
The compound’s structure comprises:
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Chromen-4-one core: A fused benzopyran ring system with a ketone group at position 4.
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3,4-Dimethoxyphenyl group: Attached at position 2, contributing electron-donating methoxy groups.
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Hydroxyl group: Positioned at C7, enabling hydrogen bonding and redox activity .
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₄O₅ | |
| Molecular Weight | 298.29 g/mol | |
| CAS Number | 33513-36-9 | |
| SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)OC |
Classification
This compound is classified as a flavone, a subclass of flavonoids, distinguished by its keto group at position 4 and a hydroxyl group at position 7. Its structural analogs include 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one and 2-(3,4-dihydroxyphenyl)-7-hydroxy-4H-chromen-4-one, which differ in substituent positions and functional groups .
Synthesis and Preparation
Synthetic Routes
The synthesis of 2-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one typically involves oxidative cyclization of precursor chalcones or dihydrochalcones. Key methods include:
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Palladium-Catalyzed Cyclization:
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Base-Mediated Cyclization:
| Method | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Pd-Catalyzed Cyclization | Pd(TFA)₂, 5-nitro-1,10-phenanthroline, DMSO, O₂, 100°C | 70–90% | |
| Base-Mediated Cyclization | NaOH, H₂O₂, MeOH/THF, 0°C → RT | ~57% |
Industrial Production
Industrial-scale synthesis may employ continuous flow reactors to optimize reaction times and yields. Purification typically involves chromatography (e.g., silica gel) or recrystallization from ethanol .
Chemical Properties and Reactivity
Reactivity
The compound participates in reactions typical of flavones:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, acidic conditions | 7-Oxo-4H-chromen-4-one derivatives |
| Reduction | NaBH₄, LiAlH₄ | Dihydrochromen-4-one analogs |
| Substitution | Nucleophiles (e.g., NH₃, SH⁻) | Amino- or thio-substituted flavones |
Crystal Structure Insights
In related compounds (e.g., 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one), the dimethoxyphenyl ring is twisted relative to the chromenone skeleton by ~5.2°, with methoxy groups deviating minimally from the benzene plane . Intramolecular O–H⋯O hydrogen bonds form S(5) motifs, stabilizing the conformation .
Biological Activities
Antioxidant Activity
The hydroxyl group at C7 enables radical scavenging, reducing oxidative stress. Comparative studies on trihydroxyflavones highlight the role of ortho-dihydroxy groups in enhancing antioxidant potency . Methoxy groups, while electron-donating, may reduce activity compared to hydroxyl groups .
Anti-Inflammatory Effects
Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) has been observed in analogous flavones, often mediated through TLR4/MAPK pathway inhibition. The 3,4-dimethoxyphenyl group may modulate these interactions.
Anticancer Properties
In vitro studies on flavones with similar structures show apoptosis induction via caspase activation and cell cycle arrest. For example:
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MCF-7 (Breast Cancer): EC₅₀ values often range between 10–50 µM for trihydroxyflavones .
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A549 (Lung Cancer): Moderate activity linked to mitochondrial pathway disruption .
| Cancer Cell Line | EC₅₀ Range | Key Mechanism | Reference |
|---|---|---|---|
| MCF-7 | 10–50 µM | Caspase activation | |
| A549 | 10–50 µM | Mitochondrial pathway disruption |
Structure-Activity Relationship (SAR)
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Methoxy Groups: Stabilize the electron-rich aromatic system, enhancing solubility but potentially reducing radical-scavenging efficiency compared to hydroxyl groups .
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Hydroxyl Group (C7): Critical for hydrogen bonding and redox activity .
Applications and Future Directions
Challenges and Research Gaps
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Bioavailability: Methoxy groups may hinder metabolic stability.
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Target Specificity: Further studies are needed to elucidate molecular targets (e.g., kinases, transcription factors).
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